ethyl 3,5-dimethyl-1H-indole-2-carboxylate
Overview
Description
Ethyl 3,5-dimethyl-1H-indole-2-carboxylate is a chemical compound with the molecular formula C13H15NO2 and a molecular weight of 217.27 . It is a derivative of indole, a heterocyclic compound that plays a significant role in natural products and drugs .
Synthesis Analysis
The synthesis of indole derivatives, including this compound, has been a subject of interest in recent years . Various methods have been reported for the synthesis of indoles, such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis, among others .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H15NO2/c1-4-16-13(15)12-9(3)10-7-8(2)5-6-11(10)14-12/h5-7,14H,4H2,1-3H3 . The structure of similar compounds has been established by X-ray crystal structure analysis .Physical And Chemical Properties Analysis
This compound has a molecular weight of 217.26 . It is recommended to be stored at a temperature between 28°C .Scientific Research Applications
Synthesis and Antiviral Activity
Ethyl 3,5-dimethyl-1H-indole-2-carboxylate derivatives have been synthesized and studied for their antiviral activities. Notably, certain derivatives exhibited micromolar activities against human hepatoma cell lines sensitive to Hepatitis C Virus infection, highlighting their potential in antiviral research (Ivashchenko et al., 2014).
Chemical Synthesis and Derivatives
The chemical synthesis processes of various derivatives of ethyl indole-2-carboxylates, including this compound, have been extensively researched. These studies focus on exploring different synthetic routes and potential applications of these compounds in chemical research (Beccalli et al., 1994).
Molecular Structure and Spectral Analyses
Research on the molecular structure and spectral properties of this compound derivatives provides insights into their chemical characteristics. This research is significant for understanding the physical and chemical properties of these compounds, which can inform their potential applications in various scientific fields (Singh et al., 2013).
Preclinical Studies
Preclinical studies of ethyl indole-2-carboxylate derivatives have been conducted to evaluate their pharmacological properties. These studies involve assessing solubility, metabolic stability, binding to plasma proteins, pharmacokinetics, bioavailability, and acute toxicity, thereby providing crucial data for potential therapeutic applications (Ivashchenko et al., 2014).
Quantum Chemical Studies
Quantum chemical studies on this compound derivatives reveal their electronic structure and reactivity, essential for understanding their behavior in various chemical reactions. These studies contribute to the field of theoretical chemistry and help in designing new compounds with desired properties (Singh et al., 2013).
Oligomerization Studies
Research on the oligomerization of indole derivatives, including this compound, is significant in understanding the formation of complex organic structures. This research has implications in material science, particularly in developing new polymeric materials (Mutulis et al., 2008).
Future Directions
The future directions for research on ethyl 3,5-dimethyl-1H-indole-2-carboxylate and similar compounds are likely to focus on their synthesis and potential applications in medicine and other fields. The importance of indole derivatives in natural products and drugs suggests that they will continue to be a significant area of research .
Mechanism of Action
Target of Action
Ethyl 3,5-dimethyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in developing new biologically active compounds . .
Mode of Action
Indole derivatives in general have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Pathways
Indole derivatives have been found to affect a broad range of biochemical pathways due to their diverse biological activities .
Result of Action
Indole derivatives have been found to have diverse biological activities, suggesting that they could have a wide range of molecular and cellular effects .
properties
IUPAC Name |
ethyl 3,5-dimethyl-1H-indole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-4-16-13(15)12-9(3)10-7-8(2)5-6-11(10)14-12/h5-7,14H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBSEOUZZDHRIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50408451 | |
Record name | ethyl 3,5-dimethyl-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50408451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
16423-76-0 | |
Record name | ethyl 3,5-dimethyl-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50408451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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